

discovery and development of Acrinathrin

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An In-depth Technical Guide to the Discovery and Development of **Acrinathrin**

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Acrinathrin**, a synthetic pyrethroid insecticide and acaricide. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and toxicology.

Introduction and Discovery

Acrinathrin is a potent, broad-spectrum synthetic pyrethroid insecticide and acaricide belonging to the cyclopropanecarboxylate ester and organofluorine chemical classes.[1] It was developed and introduced by the French company Roussel Uclaf (later AgrEvo) in 1990, with its invention credited to J. R. Tessier and colleagues.[2] The key patents associated with its development are EP 48185 and FR 2486073.[2]

Acrinathrin was designed to be a highly active, single-isomer product with efficacy against a range of mites and other insect pests.[3] It is particularly noted for its use in agriculture on crops such as fruits, vegetables, and tea, as well as in apiculture for the control of the Varroa jacobsoni mite in honeybee colonies.[4] Like other pyrethroids, its development was driven by the need for insecticides with high potency against target pests, low mammalian toxicity, and greater stability than natural pyrethrins.[5][6]

Physicochemical Properties

Acrinathrin is a colorless crystalline solid in its technical grade.[2] It possesses three chiral centers and one double bond, which allows for 16 possible stereoisomers; however, it is



manufactured as a single, highly active isomer to ensure target specificity and efficacy.[3] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C26H21F6NO5	[3][7]
Molecular Weight	541.44 g/mol	[3][7][8]
CAS Registry No.	101007-06-1	[3]
Melting Point	81.5°C (pure); 82°C (technical)	[2][8]
Vapor Pressure	4.4 x 10 ⁻⁵ mPa (at 20°C)	[2]
Solubility	Low aqueous solubility	[3]
Stability	Stable in acidic conditions; hydrolysis and epimerization increase at pH > 7	[2]

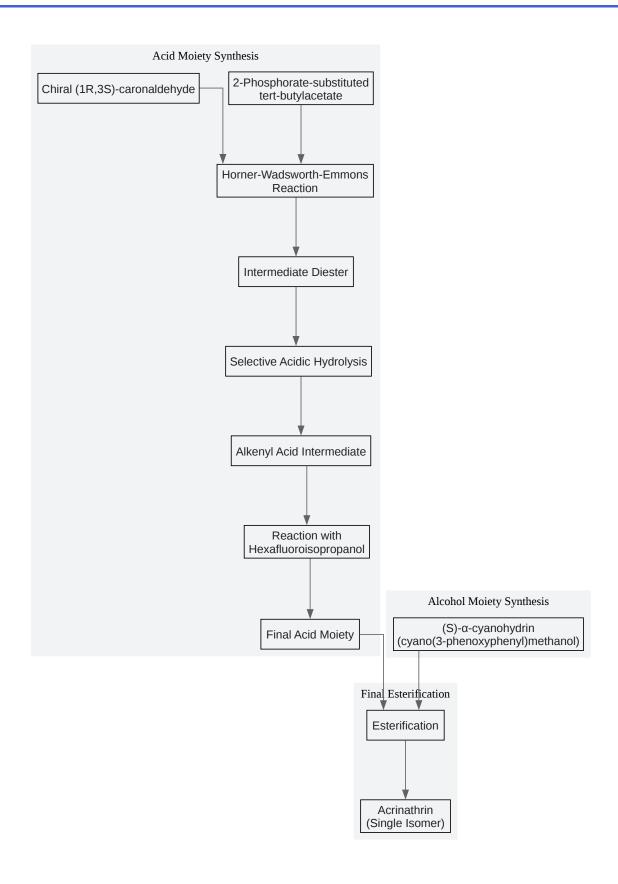
Synthesis and Manufacturing

The commercial production of **Acrinathrin** involves a complex, multi-step chemical synthesis designed to isolate the desired single active isomer.[3] The process begins with the preparation of two key chemical building blocks:

- An alcohol moiety: (S)-cyano(3-phenoxyphenyl)methanol.
- An acid moiety: A substituted (1R,3S)-cis-cyclopropane carboxylic acid derivative containing a hexafluoroisopropoxy carbonyl group.[3][9]

These two intermediates are then combined through an esterification reaction under controlled conditions to yield the final **Acrinathrin** molecule.[3] A documented synthetic route involves a Horner–Wadsworth–Emmons (HWE) reaction to form the acid moiety's side chain before the final esterification.[10]





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Figure 1: Generalized workflow for the chemical synthesis of **Acrinathrin**.



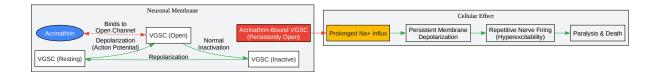
Mechanism of Action

Acrinathrin functions as a potent neurotoxin that targets the voltage-gated sodium channels (VGSCs) in the nervous systems of insects and mites.[3][11][12] This is the primary mechanism shared by all pyrethroid insecticides.[10][11][12]

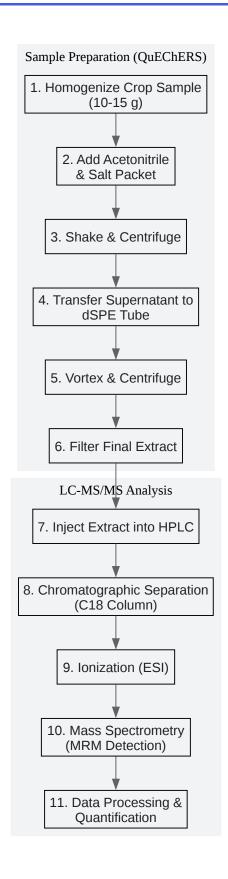
The process unfolds as follows:

- Binding: **Acrinathrin** preferentially binds to the sodium channel when it is in the open, or activated, state following nerve stimulation (depolarization).[4][13] The binding site is located in a hydrophobic cavity within the channel protein, specifically at the interface of domains I and II (Site 2) and/or domains II and III (Site 1), involving the S4-S5 linker and S5/S6 helices. [3][10][13]
- Channel Modification: Binding stabilizes the open conformation of the channel, preventing its normal, rapid inactivation (closing).[4][13]
- Prolonged Sodium Influx: This disruption leads to a persistent influx of sodium ions (Na+) into the neuron, observed experimentally as a characteristic "tail current".[4]
- Neurotoxicity: The prolonged depolarization results in uncontrolled, repetitive nerve firing (hyperexcitability), leading to paralysis, knockdown, and eventual death of the insect.[4][11]









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